Danshenxinkun A

Chemical Taxonomy Structure-Activity Relationship Natural Product Chemistry

Danshenxinkun A is frequently substituted with common ortho-quinone tanshinones (e.g., Tanshinone IIA), leading to inconsistent activity in hepatic inflammation models. This high-purity (≥98%) para-quinone tanshinone overcomes this issue, providing authentic material for structure-activity and chemotaxonomic studies. • Potent inhibitor of LPS-stimulated Kupffer cell proliferation, ranking among the most active tanshinones. • Structurally distinct para-quinone core; ideal for SAR vs. ortho-quinone analogs. • Validated chemotaxonomic marker for differentiating S. miltiorrhiza and S. glutinosa. • Core scaffold for synthesizing pathway-selective antiplatelet derivatives. Bulk and research quantities in stock for immediate global shipping.

Molecular Formula C18H16O4
Molecular Weight 296.3 g/mol
CAS No. 65907-75-7
Cat. No. B152627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDanshenxinkun A
CAS65907-75-7
Synonymssodium tanshinone VI 1-phenolate
tanshinone VI
Molecular FormulaC18H16O4
Molecular Weight296.3 g/mol
Structural Identifiers
SMILESCC1=C2C=CC3=C(C2=CC=C1)C(=O)C(=O)C(=C3O)C(C)CO
InChIInChI=1S/C18H16O4/c1-9-4-3-5-12-11(9)6-7-13-15(12)18(22)17(21)14(16(13)20)10(2)8-19/h3-7,10,19-20H,8H2,1-2H3
InChIKeyGRGPQNRHXNRJFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed powder

Structure & Identifiers


Interactive Chemical Structure Model





Danshenxinkun A: Chemical Classification and para-Quinone Identity


Danshenxinkun A (CAS 65907-75-7, C₁₈H₁₆O₄, molecular weight 296.32) is a lipophilic diterpenoid quinone isolated from the roots of Salvia miltiorrhiza (Danshen), a plant widely used in traditional Chinese medicine for cardiovascular indications . Chemically, it belongs to the phenanthrenequinone class, but critically, it is classified as a para-quinone (p-quinone), distinguishing it structurally from the more abundant ortho-quinone tanshinones such as Tanshinone I, Tanshinone IIA, and Cryptotanshinone, which constitute the majority of bioactive compounds in Danshen [1]. It is a natural product commercially available with reported purity ≥98% or 99.70% from major research suppliers .

Structural Class Para-quinone tanshinone, distinct from ortho-quinone tanshinones
Source Isolated from Salvia miltiorrhiza (Danshen) roots
Research Use Chemotaxonomy, SAR studies, hepatic inflammation models

Why Generic Tanshinones Cannot Replace Danshenxinkun A


Substitution with generic Danshen extracts or the more extensively studied ortho-quinone analogs (e.g., Tanshinone IIA) is scientifically unjustified for applications requiring Danshenxinkun A. Structural analysis reveals that Danshenxinkun A possesses a para-quinone core, whereas major tanshinones like Tanshinone I, Tanshinone IIA, and Cryptotanshinone are ortho-quinones; this fundamental difference in the quinoid moiety directly impacts redox potential and molecular interactions [1]. Furthermore, direct comparative studies demonstrate that different tanshinone constituents exhibit markedly distinct activity profiles within the same assay system; for instance, Danshenxinkun A, Tanshinone I, and Miltionone showed the highest inhibitory effects on LPS-stimulated Kupffer cell proliferation, whereas other constituents exhibited weaker or no activity, underscoring that activity is not uniform across the class [2]. This heterogeneity in biological activity across structurally related tanshinones precludes the assumption of functional equivalence.

Para-quinone core differs from ortho-quinone tanshinones; redox behavior and molecular interactions may not transfer directly.
Constituent-specific activity: Danshenxinkun A ranked among highest inhibition group in Kupffer cell assay, while other tanshinones showed weaker or no effect; functional equivalence may not be assumed.
Derivatization is required for pathway-selective antiplatelet activity; unmodified compound does not provide the same selectivity profile.

Differentiation Evidence: Danshenxinkun A vs. Comparators


para-Quinone vs. ortho-Quinone Structural Distinction

Danshenxinkun A is structurally classified as a para-quinone (p-quinone), in contrast to the major bioactive constituents of Danshen such as Tanshinone I, Tanshinone IIA, Tanshinone IIB, and Cryptotanshinone, which are all ortho-quinones (o-quinones) [1]. This difference in quinoid moiety is a fundamental chemical distinction that influences redox behavior and electronic properties.

Structural Class
Class-level inference
para-Quinone (p-quinone) vs. ortho-quinone tanshinones (Tanshinone I, IIA, IIB, Cryptotanshinone)
Informs selection for p-quinone-specific SAR studies
Redox potential and electronic properties differ between classes
Chemical Taxonomy Structure-Activity Relationship Natural Product Chemistry

Neuraminidase Inhibitory Activity

Danshenxinkun A exhibits neuraminidase inhibitory activity with an IC50 value of 39.5 mg/L, as reported by vendor datasheets . The original research article providing this IC50 value was not identified in the current search. No direct head-to-head comparison data for neuraminidase inhibition against other tanshinones was found.

Enzyme Inhibition (IC50)
Supporting evidence
IC50 = 39.5 mg/L
Supports neuraminidase screening context; no comparator data available
Vendor-reported value; assay conditions not specified
Antiviral Research Enzyme Inhibition Neuraminidase Inhibitor

Kupffer Cell Proliferation Inhibition

In a study investigating the effects of Salvia miltiorrhiza chemical constituents on LPS-stimulated Kupffer cells (KCs), Danshenxinkun A (100 μg/ml) was among the constituents showing the highest inhibition of KC proliferation, alongside Tanshinone I and Miltionone [1]. In contrast, other tested tanshinones showed weaker inhibition, and Neotanshinone B (Danshenxinkun B) showed no inhibitory effect [1].

KC Proliferation Rank
Direct head-to-head comparison
Ranked among highest inhibition group (with Tanshinone I, Miltionone)
Supports compound selection for hepatic inflammation studies
LPS-stimulated primary rat KCs, MTT assay, 100 μg/ml
Anti-inflammatory Kupffer Cells Hepatoprotection

Cross-Species Content Distribution in Salvia

A comparative phytochemical study of S. miltiorrhiza and S. glutinosa roots revealed that while S. miltiorrhiza showed higher concentrations for most tanshinones (including Tanshinone IIA and Cryptotanshinone), (+)-danshexinkun A was present in comparable amounts in both species [1].

Content Distribution
Direct head-to-head comparison
Comparable amounts in S. miltiorrhiza and S. glutinosa roots; other tanshinones higher in S. miltiorrhiza
Valuable chemotaxonomic marker for species differentiation
UHPLC-DAD-MS analysis of root extracts
Phytochemistry Chemotaxonomy Quality Control

Commercial Purity and Reproducibility

Danshenxinkun A is commercially available with a reported purity of 99.70% from major research suppliers . Comparable purity specifications for other isolated tanshinones (e.g., Tanshinone IIA, Cryptotanshinone) are also available, but Danshenxinkun A meets high-purity standards suitable for reproducible in vitro and in vivo studies.

Purity Specification
Supporting evidence
99.70% (HPLC)
Supports batch-to-batch reproducibility
Vendor-reported purity; independent verification advised
Analytical Chemistry Research Reagent Quality Control

Selective Antiplatelet Derivatization Potential

Oleoyl danshenxinkun A, a fatty acyl ester derivative of Danshenxinkun A, has been shown to selectively inhibit rabbit platelet aggregation induced by arachidonic acid [1]. In contrast, unmodified Danshenxinkun A is reported to have antiplatelet aggregation activity as part of a broader activity profile but without specific selectivity data [2].

Derivatization Selectivity
Class-level inference
Oleoyl derivative selectively inhibits arachidonic acid-induced platelet aggregation; unmodified compound lacks reported pathway selectivity
Scaffold enables pathway-selective derivatization studies
Rabbit platelet aggregation assay
Platelet Aggregation Cardiovascular Pharmacology Derivatization

Application Scenarios for Danshenxinkun A


Chemotaxonomic Authentication of Salvia Species

Danshenxinkun A is present in comparable amounts in both S. miltiorrhiza and S. glutinosa roots, whereas other tanshinones show significantly higher concentrations in S. miltiorrhiza [1]. This unique distribution pattern makes Danshenxinkun A a reliable chemotaxonomic marker for distinguishing between these species and for authenticating botanical source materials in quality control workflows.

Kupffer Cell Modulation in Hepatic Inflammation

In head-to-head comparison within the same assay system, Danshenxinkun A ranked among the most potent inhibitors of LPS-stimulated Kupffer cell proliferation, alongside Tanshinone I and Miltionone, while Tanshinone IIA and Cryptotanshinone exhibited weaker inhibition and Neotanshinone B showed no effect [1]. This evidence supports the selection of Danshenxinkun A for studies investigating tanshinone-mediated modulation of hepatic inflammatory responses.

para-Quinone SAR Studies

As a representative para-quinone tanshinone, Danshenxinkun A is structurally distinct from the more abundant ortho-quinone tanshinones (e.g., Tanshinone I, Tanshinone IIA, Cryptotanshinone) [1]. This structural divergence provides a rational basis for incorporating Danshenxinkun A into SAR studies designed to elucidate how quinone oxidation state influences pharmacological activity, including redox behavior, enzyme inhibition, and molecular target engagement.

Selective Antiplatelet Derivatization Scaffold

Oleoyl danshenxinkun A, a fatty acyl ester derivative, exhibits selective inhibition of arachidonic acid-induced platelet aggregation, a pathway specificity not reported for unmodified Danshenxinkun A [1]. This supports the use of Danshenxinkun A as a core scaffold for synthesizing derivatives aimed at achieving pathway-selective antiplatelet activity, relevant for targeted cardiovascular drug discovery programs.

Application
Selection Property
Validation Focus
Chemotaxonomic Authentication of Salvia Species
Species-comparable content profile
Cross-species UHPLC-DAD-MS profiling
Kupffer Cell Modulation in Hepatic Inflammation
Rank-order inhibition in KC assay
LPS-stimulated Kupffer cell proliferation model
para-Quinone SAR Studies
Para-quinone structural class
Redox behavior and target engagement assays
Selective Antiplatelet Derivatization Scaffold
Derivatization-conferred pathway selectivity
Arachidonic acid-induced platelet aggregation assay

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